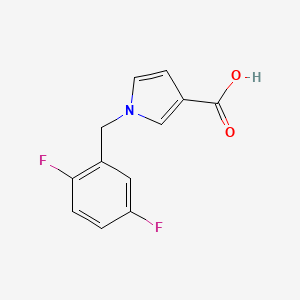

1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid

CAS No.: 1510235-03-6

Cat. No.: VC3085887

Molecular Formula: C12H9F2NO2

Molecular Weight: 237.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1510235-03-6 |

|---|---|

| Molecular Formula | C12H9F2NO2 |

| Molecular Weight | 237.2 g/mol |

| IUPAC Name | 1-[(2,5-difluorophenyl)methyl]pyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H9F2NO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-6H,7H2,(H,16,17) |

| Standard InChI Key | HGTDJAJVRUIQQJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)CN2C=CC(=C2)C(=O)O)F |

| Canonical SMILES | C1=CC(=C(C=C1F)CN2C=CC(=C2)C(=O)O)F |

Introduction

1-(2,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that combines a pyrrole ring with a difluorobenzyl group and a carboxylic acid moiety. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of 1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid typically involves several steps, starting from pyrrole derivatives and incorporating the difluorobenzyl group through alkylation reactions. The carboxylic acid functionality can be introduced via oxidation or direct synthesis from appropriate precursors.

Synthesis Steps:

-

Pyrrole Ring Formation: The pyrrole ring is often formed through condensation reactions involving appropriate aldehydes and amines.

-

Alkylation with Difluorobenzyl Group: The difluorobenzyl group is attached to the pyrrole ring using alkylation methods, such as Williamson ether synthesis or Mitsunobu reaction.

-

Introduction of Carboxylic Acid Group: This can be achieved through oxidation of an aldehyde precursor or by using a carboxylic acid derivative as a starting material.

Biological Activity and Applications

While specific biological activities of 1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid are not well-documented, compounds with similar structures have shown potential in pharmaceutical applications. Pyrrole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound could be explored for such activities.

Potential Applications:

-

Pharmaceuticals: The compound's structural features make it a candidate for drug discovery, particularly in areas where pyrrole derivatives have shown efficacy.

-

Materials Science: The difluorobenzyl group could impart unique optical or electronic properties, making it suitable for materials applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume